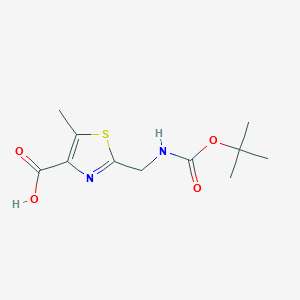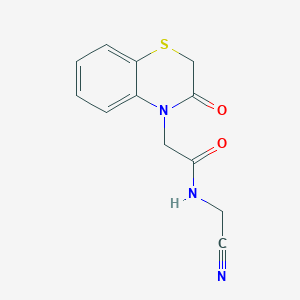
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to modulate the expression of various genes involved in the pathogenesis of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. However, the compound has several limitations, including its low solubility in aqueous solutions and its potential toxicity to cells and tissues.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of the compound's potential applications in agriculture and materials science. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential use as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide involves a multi-step process that includes the condensation of 2-aminothiophenol with ethyl cyanoacetate, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained by the reaction of the intermediate with cyanomethyl bromide. The synthesis method has been optimized to obtain high yield and purity of the final product.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been studied for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-(3-oxo-1,4-benzothiazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-5-6-14-11(16)7-15-9-3-1-2-4-10(9)18-8-12(15)17/h1-4H,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBOFZSKOCIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

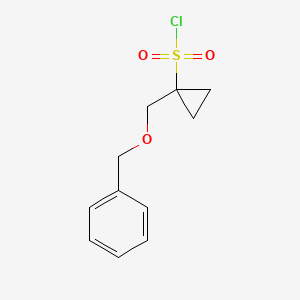
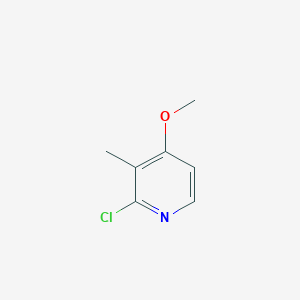

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)
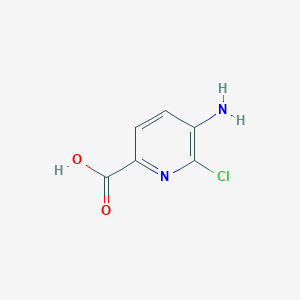
![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
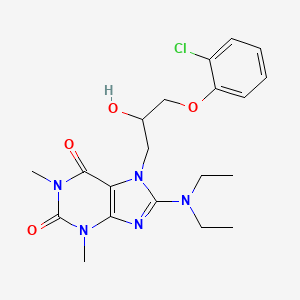
![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)
![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)
![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)
![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)
![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)
